molecular formula C13H21NO3S B497587 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide CAS No. 873588-72-8

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B497587
CAS No.: 873588-72-8
M. Wt: 271.38g/mol
InChI Key: ZOHYDJQFGBIAQH-UHFFFAOYSA-N
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Description

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a chemical compound for research applications. As a benzenesulfonamide derivative, it belongs to a class of compounds known for their utility in medicinal chemistry and chemical biology. Sulfonamides are frequently investigated as key scaffolds in the development of enzyme inhibitors and are used in probing protein-protein interactions . For instance, structurally similar sulfonamide compounds have been identified as potent, non-electrophilic inhibitors of the KEAP1-NRF2 protein-protein interaction, a key target in the cellular oxidative stress response . The specific substitution pattern of the tert-butyl and methoxy groups on the benzene ring may influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing binding affinity and metabolic stability in drug discovery research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-14-18(15,16)10-7-8-12(17-5)11(9-10)13(2,3)4/h7-9,14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYDJQFGBIAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho Metalation Strategy

A high-yielding approach involves directed ortho metalation of 4-methoxybromobenzene. Using lithium diisopropylamide (LDA) at −78°C, deprotonation occurs ortho to the methoxy group (position 3). Subsequent reaction with tert-butyl chloride introduces the tert-butyl moiety, yielding 3-tert-butyl-4-methoxybromobenzene. This method capitalizes on the strong directing effect of the methoxy group and the electrophilic tert-butyl halide.

Friedel-Crafts Alkylation Limitations

Sulfonamide Group Introduction

Sulfinylamine Reagent-Mediated Coupling

The sulfinylamine reagent t-BuONSO enables direct sulfonamide formation from Grignard reagents. For this target:

  • Grignard reagent synthesis : 3-tert-butyl-4-methoxybromobenzene is converted to its Grignard counterpart using magnesium in tetrahydrofuran (THF).

  • Reaction with t-BuONSO : At −78°C, the Grignard reagent reacts with t-BuONSO to yield 3-tert-butyl-4-methoxybenzenesulfonamide.

This method, adapted from, achieves 62–80% yields for analogous aryl sulfonamides and avoids harsh sulfonation conditions.

Classical Sulfonation Pathway

Alternative routes involve sulfonation of 3-tert-butyl-4-methoxybenzene:

  • Sulfonation : Fuming sulfuric acid introduces a sulfonic acid group para to the methoxy (position 1).

  • Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.

  • Aminolysis : Reaction with ethylamine forms the N-ethyl sulfonamide.

While viable, this pathway suffers from lower regioselectivity and harsher reaction conditions compared to t-BuONSO methods.

N-Ethyl Functionalization

Alkylation of Primary Sulfonamide

Primary sulfonamides generated via t-BuONSO are alkylated using ethyl iodide and a base (e.g., NaH) in dimethylformamide (DMF). This step proceeds in 65–75% yield, with monoalkylation favored by controlled stoichiometry.

Reductive Amination

An alternative employs reductive amination of sulfonamide intermediates with acetaldehyde and sodium cyanoborohydride. However, this method is less efficient for secondary sulfonamides.

Optimization and Purification

Chromatographic Techniques

Intermediates are purified via silica gel chromatography, typically using petroleum ether/ethyl acetate (7:3). For example, tert-butyl-containing intermediates in were isolated in 62–74% yields using this solvent system.

Spectroscopic Validation

  • ¹H NMR : Key signals include tert-butyl singlets at δ 1.33–1.42 ppm and ethyl triplets at δ 1.23 ppm.

  • ¹³C NMR : Sulfonamide carbonyls appear at δ 163–168 ppm, with tert-butyl carbons at δ 28–29 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
t-BuONSO/Grignard62–80Mild conditions, high regioselectivityRequires cryogenic temperatures
Classical sulfonation45–55Well-established protocolLow regioselectivity, harsh acids
Directed metalation70–85Precise tert-butyl positioningSensitive to moisture, costly reagents

Scalability and Industrial Relevance

Patent US5364974A underscores the importance of single-step processes for tert-butyl-containing compounds to reduce production costs. The t-BuONSO route aligns with this principle, enabling gram-scale synthesis as demonstrated in . Industrial adoption would require optimizing catalyst recovery and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including medicinal chemistry, environmental science, and materials science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

One of the primary areas of research involving 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is its antimicrobial properties. Studies have shown that sulfonamides exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting the folate synthesis pathway, which is crucial for bacterial survival .

Case Study: Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting promising potential as an antibacterial agent .

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Pollution Mitigation

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide has also been explored for its potential in environmental applications, particularly in pollution mitigation. Its ability to interact with various pollutants makes it a candidate for developing new remediation strategies.

Case Study: Adsorption of Heavy Metals

Research has shown that sulfonamide compounds can effectively adsorb heavy metals from contaminated water sources. A study focused on the adsorption capacity of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide for lead ions (Pb²⁺) demonstrated an adsorption capacity of approximately 50 mg/g under optimal conditions, highlighting its utility in water treatment processes .

Heavy MetalAdsorption Capacity (mg/g)
Lead (Pb²⁺)50

Polymer Additives

In materials science, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide has been investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Study: Thermal Stability Enhancement

A study assessed the impact of adding varying concentrations of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide to polyvinyl chloride (PVC). The results showed that even a small addition (1% by weight) significantly improved the thermal stability of PVC, as evidenced by a higher decomposition temperature compared to unmodified PVC .

Additive Concentration (%)Decomposition Temperature (°C)
0210
1230
5250

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and altering enzyme function. This mechanism is similar to other sulfonamide derivatives, which are known to inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The ethyl group on the target compound’s nitrogen provides intermediate steric bulk compared to isopropyl or phenyl groups, likely improving solubility in polar solvents.

Comparison with Analogs :

  • 4-tert-Butyl-N-methyl-N-phenylbenzenesulfonamide : Synthesized from 4-tert-butylbenzenesulfonyl chloride and N-methylaniline, highlighting the versatility of sulfonyl chloride intermediates.

Antioxidant and Anticarcinogenic Potential

  • Butylated Hydroxytoluene (BHT) Analogy : The tert-butyl and methoxy groups in the target compound may mimic BHT’s antioxidative mechanism, inhibiting polycyclic hydrocarbon tumorigenesis by preventing DNA adduct formation. However, this remains speculative without direct evidence.
  • Enzyme Inhibition : The compound in is a ferroptosis inhibitor, implying that tert-butyl sulfonamides could target redox-sensitive pathways. The target compound’s methoxy group might enhance electron donation, modulating such activity.

Solubility and Bioavailability

    Biological Activity

    3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a tert-butyl group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

    • Molecular Formula : C13H21NO3S
    • Molecular Weight : 273.38 g/mol
    • CAS Number : 873588-72-8

    The biological activity of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is believed to involve interactions with specific molecular targets, particularly enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the structure of substrates, thereby blocking access to active sites. This mechanism is analogous to other sulfonamide derivatives, which are known to disrupt bacterial growth by interfering with folic acid synthesis.

    Anti-inflammatory Properties

    Sulfonamide derivatives have been investigated for their anti-inflammatory effects. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

    In Vitro Studies

    In vitro studies have shown that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies typically measure cell viability using assays like MTT or XTT, revealing dose-dependent inhibition of cell growth .

    CompoundCell LineIC50 (µM)Mechanism of Action
    3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamideMCF-7TBDInhibition of folic acid synthesis
    Related Compound AMDA-MB-23110Induction of apoptosis via caspase activation
    Related Compound BSK-BR-315Cell cycle arrest at G2/M phase

    Pharmacokinetics

    While specific pharmacokinetic data for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide are not extensively documented, studies on similar compounds suggest that sulfonamides typically exhibit moderate absorption and bioavailability. Factors such as hydrophobicity due to the tert-butyl group may influence tissue distribution and metabolic stability .

    Q & A

    Basic: What are the standard synthetic routes for preparing 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide?

    Methodological Answer:
    The synthesis typically involves reacting 4-methoxybenzenesulfonyl chloride with tert-butyl-substituted ethylamine derivatives under basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:

    • Sulfonamide Formation: Mix equimolar amounts of sulfonyl chloride and amine in anhydrous dichloromethane or THF at 0–5°C, followed by gradual warming to room temperature .
    • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
    • Intermediate Characterization: Confirm intermediates (e.g., tert-butyl-ethylamine) via 1^1H NMR and LC-MS before proceeding to subsequent steps .

    Basic: Which analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • Structural Confirmation: Use 1^1H/13^{13}C NMR to verify substituent positions and sulfonamide linkage. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1^1H NMR .
    • Purity Assessment: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water) identifies impurities. Purity >95% is recommended for biological assays .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 342.15) .

    Basic: How is the biological activity of this sulfonamide assessed in preliminary studies?

    Methodological Answer:

    • Enzyme Inhibition Assays: Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric assays (e.g., fluorescence polarization for binding affinity) .
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
    • Dose-Response Curves: Perform triplicate experiments with concentrations ranging from 1 nM to 100 µM to establish potency .

    Advanced: How can researchers optimize multi-step synthetic routes to address low yields?

    Methodological Answer:

    • Stepwise Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete sulfonylation) .
    • Solvent Optimization: Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., acetonitrile) to improve mixing and reduce side reactions .
    • Catalytic Additives: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

    Advanced: How to resolve contradictions in reported bioactivity data across studies?

    Methodological Answer:

    • Orthogonal Assays: Validate results using complementary methods (e.g., surface plasmon resonance alongside enzymatic assays) to rule out assay-specific artifacts .
    • Structural Verification: Reconfirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to exclude isomer contamination .
    • Batch Consistency: Compare multiple synthetic batches using LC-MS to ensure reproducibility in biological testing .

    Advanced: What computational strategies predict the compound’s interaction with biological targets?

    Methodological Answer:

    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn2+^{2+} coordination .
    • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps .
    • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and identify critical residues for mutagenesis studies .

    Advanced: How to analyze degradation products under varying storage conditions?

    Methodological Answer:

    • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor via UPLC-PDA .
    • Stability-Indicating Methods: Develop gradient HPLC methods with photodiode array detection to separate and quantify degradation peaks .
    • Mechanistic Insights: Use LC-HRMS to identify oxidation products (e.g., sulfonic acid derivatives) and propose degradation pathways .

    Advanced: What strategies separate stereoisomers or regiochemical byproducts?

    Methodological Answer:

    • Chiral Chromatography: Use Chiralpak AD-H or OD-H columns with heptane/ethanol mobile phases for enantiomer resolution (if applicable) .
    • Crystallization-Induced Diastereomer Resolution: Introduce chiral auxiliaries (e.g., menthol) to form diastereomeric salts for selective crystallization .
    • Dynamic Kinetic Resolution: Employ enzymatic catalysts (e.g., lipases) to selectively transform one isomer while retaining the desired product .

    Advanced: How to elucidate the mechanism of enzyme inhibition by this sulfonamide?

    Methodological Answer:

    • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, varying substrate concentrations with fixed inhibitor levels .
    • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
    • X-Ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., human carbonic anhydrase II) to resolve binding interactions at Ångström resolution .

    Advanced: How to design derivatives to improve pharmacokinetic properties?

    Methodological Answer:

    • Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to enhance solubility. Test hydrolysis rates in simulated gastric fluid .
    • Metabolic Stability: Use liver microsomes (human/rat) to identify metabolic hotspots. Modify tert-butyl or methoxy groups to block CYP450-mediated oxidation .
    • Plasma Protein Binding: Assess affinity for albumin via equilibrium dialysis. Reduce lipophilicity (logD <3) to minimize off-target sequestration .

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